molecular formula C11H7BrO5 B2629958 8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS No. 477848-48-9

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Cat. No. B2629958
M. Wt: 299.076
InChI Key: OQFNMESQAWOJGH-UHFFFAOYSA-N
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Description

“8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound with the CAS Number 119686-34-9 . It has a molecular weight of 299.08 . The IUPAC name for this compound is 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid” is 1S/C11H7BrO5/c1-16-8-4-6(12)2-5-3-7(10(13)14)11(15)17-9(5)8/h2-4H,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a melting point range of 214 - 216 .

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P271, P261, and P280 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding inhaling dust/fume/gas/mist/vapors/spray, and wearing protective gloves/protective clothing/eye protection/face protection respectively.

properties

IUPAC Name

8-bromo-6-methoxy-2-oxochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO5/c1-16-6-2-5-3-7(10(13)14)11(15)17-9(5)8(12)4-6/h2-4H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFNMESQAWOJGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C(=O)O2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-bromo-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid

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